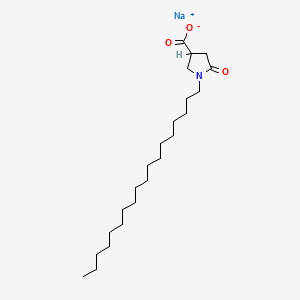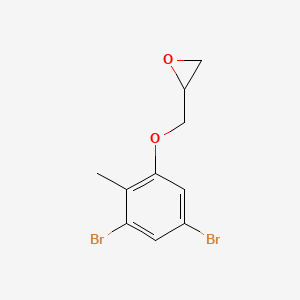
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an octadecyl chain and a carboxylate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-octadecylamine with 5-oxopyrrolidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including pain disorders and inflammatory conditions.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction can modulate various molecular pathways, including those involved in pain perception and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-octadecyl-5-oxopyrrolidine-3-carboxylate: Similar structure but lacks the sodium ion.
5-oxopyrrolidine-3-carboxamides: Compounds with similar pyrrolidine rings but different substituents.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of a long alkyl chain, a pyrrolidine ring, and a carboxylate group. This unique structure imparts distinct surfactant properties and biological activities, making it valuable in various applications.
Propriétés
Numéro CAS |
94108-40-4 |
|---|---|
Formule moléculaire |
C23H42NNaO3 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
sodium;1-octadecyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h21H,2-20H2,1H3,(H,26,27);/q;+1/p-1 |
Clé InChI |
XGBGMIKUOCPNFA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)






